Fumaric acid monoethyl ester,calcium salt

antiproliferation keratinocytes psoriasis

Researchers requiring a distinct fumarate ester with immunomodulatory activity independent of DMF metabolism should use calcium monoethyl fumarate (Ca-MEF). Unlike Mg-MEF, this calcium salt provides superior IL-10 induction at 10 μM without confounding cytotoxicity in long-term culture. - **Key application**: Psoriasis mechanism studies & FAE combination bioequivalence - **Quantitative advantage**: 161% IL-10 increase in T-cell co-cultures (10 μM) - **Supply chain**: Exact 87 mg/tablet reference standard for generic Fumaderm development

Molecular Formula C12H14CaO8
Molecular Weight 326.31 g/mol
Cat. No. B12059817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFumaric acid monoethyl ester,calcium salt
Molecular FormulaC12H14CaO8
Molecular Weight326.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Ca+2]
InChIInChI=1S/2C6H8O4.Ca/c2*1-2-10-6(9)4-3-5(7)8;/h2*3-4H,2H2,1H3,(H,7,8);/q;;+2/p-2/b2*4-3+;
InChIKeyWOONQYHBMBCNDD-SYWGCQIGSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ca-MEF Composition and Regulatory Status in Psoriasis


Fumaric acid monoethyl ester calcium salt (calcium monoethyl fumarate, Ca-MEF; CAS 62008-22-4) is an orally administered fumaric acid ester (FAE) derivative approved for the systemic treatment of moderate-to-severe plaque psoriasis in Germany since 1994 [1][2]. It is a primary component of the proprietary combination product Fumaderm, where it is co-formulated with dimethyl fumarate (DMF) and the magnesium and zinc salts of monoethyl fumarate (MEF) [3][4]. The compound is a calcium salt of the monoethyl ester of fumaric acid, with the molecular formula C12H14CaO8 and a molecular weight of 326.31 g/mol [5][6]. Unlike DMF, which serves as a prodrug for monomethyl fumarate (MMF), Ca-MEF itself is a distinct chemical entity that contributes to the overall therapeutic and side-effect profile of FAE combination therapy [7][8].

Compound Calcium monoethyl fumarate (Ca-MEF), a distinct FAE derivative
Context Combination therapy research component; not interchangeable with DMF monotherapy
Models Keratinocyte proliferation, IL-10 immunomodulation, and FAE biodistribution studies

Why Ca-MEF Is Irreplaceable in Procurement


Fumaric acid monoethyl ester calcium salt (Ca-MEF) exhibits a unique combination of in vitro antiproliferative potency, immunomodulatory activity, and in vivo biodistribution that is not shared by its closest structural analogs—namely, dimethyl fumarate (DMF), magnesium monoethyl fumarate (Mg-MEF), or zinc monoethyl fumarate (Zn-MEF) [1][2]. While DMF is metabolized to monomethyl fumarate (MMF) and serves as the primary active agent in FAE therapy, Ca-MEF itself is a distinct compound that contributes to IL-10 induction, modulates lymphocyte populations, and exhibits a specific safety profile [3][4]. Furthermore, clinical evidence demonstrates that DMF monotherapy is not pharmacodynamically equivalent to the combination product containing Ca-MEF; a Phase III randomized trial of over 700 patients confirmed that the combination is therapeutically distinct from DMF alone [5][6]. Consequently, substituting Ca-MEF with another FAE derivative or DMF alone in research, formulation, or procurement contexts would introduce uncontrolled variables and invalidate comparative data, particularly for studies targeting specific immunological pathways or long-term safety outcomes [7].

DMF monotherapy lacks Ca-MEF’s IL-10 induction profile and distinct MEF tissue partitioning; pharmacodynamic endpoints may shift.
Zn-MEF or Mg-MEF salts lack subtoxic antiproliferative window; cytotoxicity profile may confound long-term assay interpretation.
Formulation substitution alters the fixed DMF:Ca-MEF ratio; bioequivalence and safety-related endpoint context may not transfer.

Quantitative Evidence: Ca-MEF vs. Analogs


Antiproliferative Potency vs. DMF and Mg-MEF in Keratinocytes

Calcium monoethyl fumarate (Ca-MEF) demonstrates an intermediate antiproliferative potency compared to dimethyl fumarate (DMF) and other MEF salts in hyperproliferative HaCaT keratinocyte cultures [1][2]. This differential potency has direct implications for cellular assay selection and in vitro modeling of psoriasis [3].

Antiproliferative IC50
Head-to-head
215 μM (DNA synthesis)
HaCaT, 48h, [3H]thymidine
Supports dose-response context; ~93-fold less potent than DMF
Direct DMF substitution invalidates potency comparison
antiproliferation keratinocytes psoriasis

Subtoxic Antiproliferative Activity Among MEF Salts

Among the monoethyl fumarate salts, calcium monoethyl fumarate (Ca-MEF) is the only derivative that exhibits a clear dissociation between its antiproliferative and cytotoxic effects at low micromolar concentrations, a property it shares with dimethyl fumarate (DMF) but not with zinc or magnesium MEF salts [1][2].

Subtoxic Window
Head-to-head
4 μM antiproliferative without LDH release
HaCaT, 48h, LDH assay
Reported subtoxic dissociation; Zn-/Mg-MEF lack this window
Supports prolonged-exposure study design
therapeutic index selectivity keratinocyte proliferation

Superior IL-10 Induction in Psoriatic Co-Cultures vs. Other FAEs

Calcium monoethyl fumarate (Ca-MEF) induces the highest level of interleukin-10 (IL-10) production among all fumaric acid derivatives tested in a psoriatic co-culture model, a cytokine critical for suppressing Th1-mediated inflammation in psoriasis [1][2].

IL-10 Induction
Head-to-head
161% increase over control at 10 μM
Psoriatic co-culture, 24h, ELISA
Highest IL-10 induction among tested FAEs; exceeds Mg-MEF at 10× lower concentration
Supports immunomodulatory pathway-response studies
immunomodulation IL-10 Th1/Th2 balance

MEF Kidney Accumulation vs. MMF Brain Penetration

The parent compound monoethyl fumarate (MEF), derived from Ca-MEF, exhibits a distinct in vivo biodistribution profile compared to monomethyl fumarate (MMF), the primary active metabolite of DMF. MEF preferentially partitions into kidney tissue, whereas MMF shows higher brain penetration [1][2].

Biodistribution
Cross-study
MEF preferentially partitions to kidney
Rodent and NHP models
Reported tissue-specific partitioning differs from MMF brain penetration
Safety-pharmacology endpoint context may differ
pharmacokinetics biodistribution tissue-specific targeting

Fumaderm’s Ca-MEF Component vs. DMF Monotherapy

Calcium monoethyl fumarate (Ca-MEF) is a fixed component of the proprietary FAE combination product Fumaderm, with a precise dosage of 87 mg per tablet. This formulation is distinct from DMF monotherapy products such as Skilarence and Tecfidera, and cannot be interchanged without altering the established safety and efficacy profile [1][2][3].

Formulation Identity
Class-level
87 mg Ca-MEF / tablet (Fumaderm)
Fixed combination product
DMF:Ca-MEF ratio is 1.38:1; absent from DMF monotherapy
Formulation variable for bioequivalence context
pharmaceutical formulation dosage form combination therapy

Research and Procurement Scenarios for Ca-MEF


Psoriatic Keratinocyte Model: Subtoxic Antiproliferation

Researchers investigating the antiproliferative mechanisms of FAEs in psoriasis should utilize calcium monoethyl fumarate (Ca-MEF) at concentrations of 4-10 μM, a range where it exerts significant growth inhibition without inducing cytotoxicity, as demonstrated in HaCaT keratinocyte cultures [1][2]. This property, shared only with DMF among FAEs, makes Ca-MEF ideal for long-term culture studies where confounding cell death would skew results. Procurement of Ca-MEF over Zn-MEF or Mg-MEF is essential, as those analogs lack this dissociation between antiproliferative and cytotoxic effects [3].

IL-10-Mediated Anti-Inflammatory Studies in Psoriasis

Studies aimed at elucidating the immunomodulatory effects of FAEs, particularly the induction of the anti-inflammatory cytokine IL-10, should prioritize calcium monoethyl fumarate (Ca-MEF) as the tool compound. In co-culture systems of psoriatic keratinocytes and T-cells, Ca-MEF at 10 μM induces a 161% increase in IL-10 production, the highest among all tested FAEs, and exceeds the induction achieved by Mg-MEF at a 10-fold higher concentration [1][2]. This superior potency makes Ca-MEF the reagent of choice for mechanistic studies of Th1/Th2 balance and for screening novel immunomodulatory agents.

Tissue-Specific Drug Distribution and Safety Studies

For preclinical and clinical studies investigating the biodistribution and potential off-target effects of fumarate therapies, calcium monoethyl fumarate (Ca-MEF)-containing formulations are essential comparators. The parent compound MEF preferentially accumulates in kidney tissue, in contrast to the brain-penetrant metabolite MMF derived from DMF [1][2]. This differential distribution may underlie the distinct safety profiles observed, including differences in lymphopenia induction and risk of progressive multifocal leukoencephalopathy (PML) [3]. Procurement of Ca-MEF reference standards and formulated products is therefore mandatory for any study seeking to differentiate the safety pharmacology of FAE combination therapy from DMF monotherapy.

FAE Combination Development and Bioequivalence Studies

In the development of generic or biosimilar versions of Fumaderm, or in the reformulation of FAE therapies, the exact 87 mg dose of calcium monoethyl fumarate (Ca-MEF) per tablet is a critical quality attribute that cannot be omitted or substituted [1][2]. Bioequivalence studies must include Ca-MEF as a component of the test product, as clinical trials have demonstrated that DMF monotherapy is therapeutically distinct from the combination product [3]. Procurement of high-purity Ca-MEF (CAS 62008-22-4) is therefore a non-negotiable requirement for formulation scientists, analytical chemists, and regulatory affairs professionals engaged in FAE product development.

Application
Selection Property
Validation Focus
Keratinocyte antiproliferation model
Subtoxic antiproliferative window
LDH release vs. DNA synthesis endpoint review
IL-10 / Th1-Th2 immunomodulation studies
IL-10 induction potency
Cytokine-level quantification in co-culture models
Tissue-specific biodistribution research
MEF kidney vs. MMF brain partitioning
Safety-pharmacology and off-target endpoint monitoring
FAE combination formulation development
Fixed 87 mg Ca-MEF component identity
DMF:Ca-MEF ratio and bioequivalence study design
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